Regioisomeric Differentiation: 3,4-Dimethoxy vs. 3,5-Dimethoxy Phenyl Substitution Alters Lipophilicity by >1 Log Unit
The target compound (CAS 85263-80-5) bears a 3,4-dimethoxyphenyl group, yielding a computed XLogP3 of 0.9 . Its closest commercially cataloged regioisomer, 1-[2-(3,5-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid, carries the methoxy groups at the 3- and 5-positions, resulting in a computed XLogP3 of 2.0 . This >1 log unit difference in predicted lipophilicity directly impacts LogD, aqueous solubility, and non-specific protein binding.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-[2-(3,5-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid; XLogP3 = 2.0 |
| Quantified Difference | Δ XLogP3 = 1.1 (3,5-isomer is 12.6× more lipophilic by partition coefficient ratio) |
| Conditions | Computational prediction; XLogP3 algorithm (PubChem/ChemBridge). |
Why This Matters
Lipophilicity differences of this magnitude alter membrane permeability, metabolic clearance, and assay interference potential, making the 3,4-isomer the preferred choice for targets requiring lower LogD or reduced non-specific binding.
